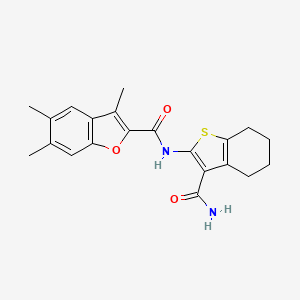

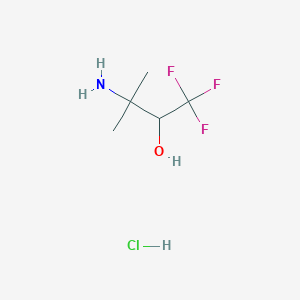

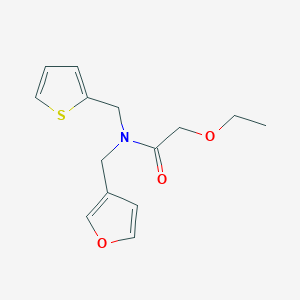

![molecular formula C21H17FN4O2S B3016931 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105209-38-8](/img/structure/B3016931.png)

1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea" is a structurally complex molecule that likely exhibits biological activity given the presence of a urea moiety and a thiazolopyrimidinyl group. Urea derivatives have been widely studied for their potential therapeutic effects, including anti-cancer, anti-viral, and herbicidal activities. The presence of a thiazolopyrimidinyl group suggests the compound could interact with various biological targets, potentially acting as a kinase inhibitor or an enzyme inhibitor.

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of similar compounds, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design approach, which led to compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562 . Another study reported the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which were found to be potent VEGFR-2 tyrosine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For instance, the position of the arylurea moiety relative to the thioether linker was found to be significant for the inhibitory activity of VEGFR-2 tyrosine kinase inhibitors . The molecular docking studies of similar compounds have provided insights into their mechanism of action, which could be relevant for understanding the interactions of the compound with its biological targets .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety, in particular, can lead to the formation of different types of bonds and interactions with biological macromolecules. The synthesis of related compounds has shown that the introduction of substituents on the phenyl ring can significantly affect the biological activity of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine or methyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For example, the introduction of a trifluoromethyl group in a related compound led to better biological activity in cellular assays . The crystal structure of a related compound was determined by X-ray single crystal diffraction, which can provide valuable information about the three-dimensional arrangement of atoms in the molecule .

科学的研究の応用

Psoriasis Treatment

Research has identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, a derivative within the same chemical family as the specified compound, demonstrating significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. The compound showed promising results without recurrence after the last administration, highlighting its potential as a drug candidate for psoriasis treatment (Guo-Bo Li et al., 2016).

Anti-CML Activity

A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives revealed compounds with potent activity against the human chronic myeloid leukemia (CML) cell line K562. One compound exhibited minimal cellular toxicity and significant induced-apoptosis effects, reducing protein phosphorylation of the PI3K/Akt signaling pathway, suggesting potential as a treatment for CML and cancer (Weiwei Li et al., 2019).

Synthesis of Novel Derivatives

The Biginelli condensations of fluorinated 3-oxo esters and 1,3-diketones have led to the synthesis of new pyrimidine derivatives. This research outlines a method for producing fluorinated alkyl-hydroxypyrimidines, potentially useful for creating novel therapeutic agents with specific properties (V. I. Saloutin et al., 2000).

Orexin-1 Receptor Mechanisms

A study explored the role of Orexin-1 receptor mechanisms in compulsive food consumption, using compounds related to the specified chemical for inhibiting Orexin-1 receptors. This research could contribute to understanding and potentially treating binge eating and other compulsive eating disorders (L. Piccoli et al., 2012).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives, including those structurally related to the specified compound, have been shown to possess cytokinin-like activity, often exceeding that of adenine compounds. These findings suggest potential applications in plant morphogenesis and agriculture, particularly in enhancing adventitious root formation (A. Ricci & C. Bertoletti, 2009).

特性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S/c1-12-3-6-16(10-17(12)22)25-20(28)24-15-7-4-14(5-8-15)18-11-29-21-23-13(2)9-19(27)26(18)21/h3-11H,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZPOEFFIMKXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

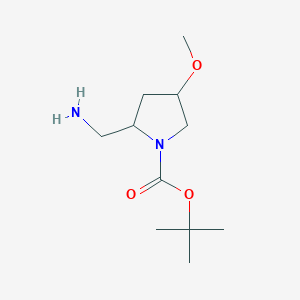

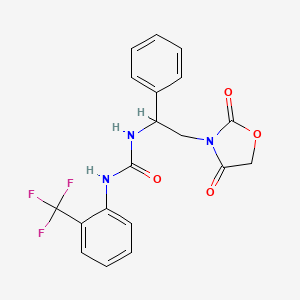

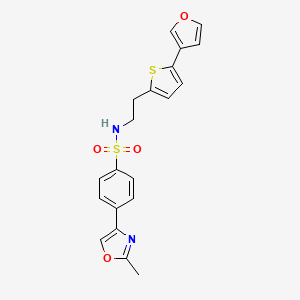

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

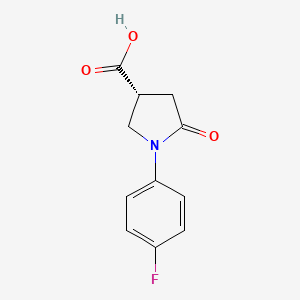

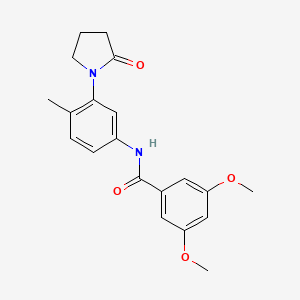

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

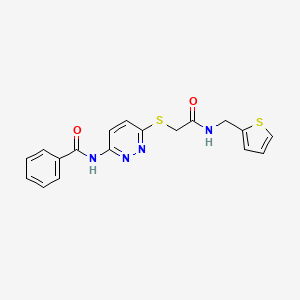

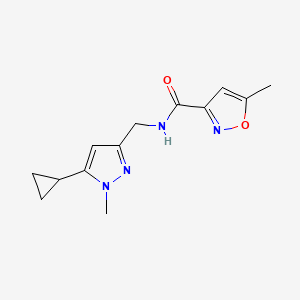

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)